molecular formula C16H14N2OS B14019288 5-(2-(Benzyloxy)phenyl)thiazol-2-amine

5-(2-(Benzyloxy)phenyl)thiazol-2-amine

Cat. No.: B14019288
M. Wt: 282.4 g/mol
InChI Key: YRPVDYVNDFFNOO-UHFFFAOYSA-N
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Description

5-(2-(Benzyloxy)phenyl)thiazol-2-amine is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Benzyloxy)phenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with a benzyloxy-substituted phenyl derivative. One common method is the three-component reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This reaction yields substituted thiazole derivatives in good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Benzyloxy)phenyl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring or the benzyloxy group.

Scientific Research Applications

5-(2-(Benzyloxy)phenyl)thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-(Benzyloxy)phenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

5-(2-(Benzyloxy)phenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other thiazole derivatives.

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

5-(2-phenylmethoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H14N2OS/c17-16-18-10-15(20-16)13-8-4-5-9-14(13)19-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,17,18)

InChI Key

YRPVDYVNDFFNOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CN=C(S3)N

Origin of Product

United States

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